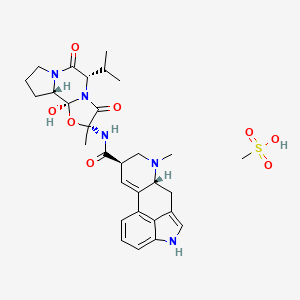
Ergovaline monomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ergovaline monomethanesulfonate is a useful research compound. Its molecular formula is C30H39N5O8S and its molecular weight is 629.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ergovaline monomethanesulfonate is a derivative of ergovaline, an ergot alkaloid produced by fungal endophytes found in grasses, particularly Tall fescue (Festuca arundinacea). This compound has garnered attention due to its significant biological activities, including effects on vascular systems, hormonal regulation, and potential implications in livestock health.
Chemical Structure and Properties
Ergovaline is characterized by a complex structure that includes a cyclo-tripeptide moiety. The chemical structure of ergovaline consists of an ergoline backbone with specific amino acid substitutions that contribute to its biological activity. The monomethanesulfonate form enhances its solubility and bioavailability, making it suitable for various pharmacological studies.
Biological Activities
1. Vascular Effects
Ergovaline is known for its potent vasoconstrictive properties. Studies have shown that it can induce significant constriction in bovine umbilical and uterine arteries, leading to reduced blood flow to developing placental tissues. This effect can adversely influence fetal growth during gestation. For instance, research indicated that exposure to ergovaline at concentrations of 0.8 µg/g in the diet of ewes resulted in reduced fetal growth rates (Duckett et al., 2014) .
2. Hormonal Regulation
Ergovaline has been implicated in the modulation of various hormones, particularly those involved in reproduction and lactation. It inhibits the secretion of prolactin, which is crucial for milk production and reproductive health. In laboratory studies, intraperitoneal injection of ergocornine (a related compound) significantly inhibited milk production in lactating rats (Zeilmakla and Carlsen, 1962) . This inhibition is thought to occur through direct action on the pituitary gland.
3. Toxicological Implications
The consumption of ergovaline through endophyte-infected forage can lead to fescue toxicosis in livestock. Symptoms include reduced weight gain, low forage intake, hormonal imbalances, and reproductive issues (Klotz et al., 2019) . A critical threshold for ergovaline concentration in animal diets is estimated at 0.40 µg/g; levels above this can trigger clinical symptoms (Bush and Fannin, 2009) .
Quantification and Analysis
Quantification of ergovaline levels in plant samples has been conducted using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. A study reported ergovaline concentrations ranging from 0.24 to 3.48 µg/g dry matter across different populations of Fescue arundinacea . The detection limit for ergovaline was established at approximately 7 ng/ml, demonstrating the sensitivity of the analytical methods employed.
Case Studies
Several case studies have highlighted the effects of ergovaline on livestock:
- Fescue Foot Syndrome : A condition observed in cattle grazing on endophyte-infected fescue grass where high levels of ergovaline lead to vasoconstriction and subsequent foot necrosis.
- Reproductive Performance : Research indicated that ewes exposed to ergovaline during mid-gestation exhibited altered fetal growth patterns and muscle fiber formation (Greene et al., 2019) .
Comparative Table of Biological Effects
Properties
CAS No. |
3398-46-7 |
|---|---|
Molecular Formula |
C30H39N5O8S |
Molecular Weight |
629.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C29H35N5O5.CH4O3S/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17;1-5(2,3)4/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35);1H3,(H,2,3,4)/t17-,21-,22+,24+,28-,29+;/m1./s1 |
InChI Key |
NIQGSXHMSRFNPL-YQSRWRAYSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















